N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is a compound that features a trifluoromethyl group, a pyridine ring, and a benzenesulfonamide moiety.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fluopicolide, is the cytoskeleton of oomycetes , specifically the spectrin-like proteins . These proteins play a crucial role in maintaining the shape and flexibility of the cells.
Mode of Action
Fluopicolide interacts with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction results in changes to the cell structure and function, inhibiting the growth of strains that are resistant to other fungicides .
Biochemical Pathways
The affected biochemical pathway primarily involves the cytoskeleton of oomycetes . The compound’s action on the spectrin-like proteins disrupts the normal functioning of the cytoskeleton, affecting various cellular processes such as the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This leads to effective control of diseases caused by oomycetes, such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluopicolide. For instance, the compound’s movement through the xylem suggests that it may be influenced by the plant’s water status and transpiration rate . .
Biochemical Analysis
Biochemical Properties
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The compound has been observed to influence various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination and fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, as well as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives. These products can have different properties and applications depending on the specific functional groups introduced .
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and benzenesulfonamides, such as:
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide .
Uniqueness
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the sulfonamide moiety can enhance its stability, reactivity, and potential bioactivity compared to similar compounds .
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-8-2-4-10(5-3-8)22(20,21)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGJUOBFVGBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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